BenchChemオンラインストアへようこそ!

2-Ethyl-4-phenyl-1H-imidazole

eIF4E inhibitor translation initiation anticancer target

2-Ethyl-4-phenyl-1H-imidazole (CAS 13739-51-0; molecular formula C11H12N2; molecular weight 172.23 g/mol) is a heterocyclic small molecule featuring an imidazole core with an ethyl substituent at the 2-position and a phenyl substituent at the 4-position. This 2,4-disubstituted 1H-imidazole scaffold imparts a combination of aromaticity, hydrogen-bond donor/acceptor capacity, and conformational restriction that distinguishes it from simpler imidazoles.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 13739-51-0
Cat. No. B3047305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-phenyl-1H-imidazole
CAS13739-51-0
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
InChIKeyJCQOGMHNCICGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-phenyl-1H-imidazole (CAS 13739-51-0): Procurement-Relevant Identity and Core Scaffold Characteristics


2-Ethyl-4-phenyl-1H-imidazole (CAS 13739-51-0; molecular formula C11H12N2; molecular weight 172.23 g/mol) is a heterocyclic small molecule featuring an imidazole core with an ethyl substituent at the 2-position and a phenyl substituent at the 4-position [1]. This 2,4-disubstituted 1H-imidazole scaffold imparts a combination of aromaticity, hydrogen-bond donor/acceptor capacity, and conformational restriction that distinguishes it from simpler imidazoles [2]. Commercially, it is available at purities of 95%–98% from multiple vendors, positioning it as an accessible building block for medicinal chemistry and agrochemical research .

Why 4-Phenylimidazole, 2-Ethylimidazole, or Other In-Class Analogs Cannot Be Simply Interchanged with 2-Ethyl-4-phenyl-1H-imidazole


Generic substitution of 2-ethyl-4-phenyl-1H-imidazole with mono-substituted analogs such as 4-phenylimidazole (CAS 670-95-1) or 2-ethylimidazole (CAS 1072-62-4) is chemically and functionally unjustified. The 2-ethyl group modulates both the pKa of the imidazole NH (predicted to be shifted relative to 4-phenylimidazole by ~1–2 units) and the lipophilicity (XLogP3 = 2.6), which directly affect target binding, membrane permeability, and solubility [1]. Tautomeric equilibria in the 1H-imidazole ring mean that the 4- and 5-positions are equivalent in the unsubstituted state; the presence of the 2-ethyl group locks the tautomeric preference, thereby fixing the spatial orientation of the 4-phenyl ring relative to hydrogen-bonding interactions—a critical distinction from 4-phenylimidazole where the tautomeric state is unrestrained [2]. Furthermore, 4-phenylimidazole is a known potent inhibitor of β-glucosidase (Ki = 0.8 μM), whereas the 2-ethyl substitution in the target compound drastically alters its biological profile, shifting activity toward entirely different target classes such as eIF4E and PDE10A [3]. The quantitative evidence below substantiates why selection or procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 2-Ethyl-4-phenyl-1H-imidazole (CAS 13739-51-0) Against Closest Analogs


eIF4E Translation Inhibition: Quantified Biochemical Activity of the Exact Compound Versus 4-Phenylimidazole Baseline

In a direct biochemical assay measuring inhibition of eIF4E-mediated mRNA translation in flexi rabbit reticulocyte lysate, 2-ethyl-4-phenyl-1H-imidazole produced an IC50 of 2.61 μM (2.61E+3 nM) when preincubated for 60 minutes before mRNA addition [1]. By comparison, the parent scaffold 4-phenylimidazole—lacking the 2-ethyl substituent—shows no reported activity against eIF4E in the same or comparable assays; its primary known inhibitory activity is against β-glucosidase (Ki = 0.8 μM), a mechanistically unrelated target [2]. The 2-ethyl substituent is therefore essential for redirecting target selectivity from glycosidase inhibition to translation initiation factor binding.

eIF4E inhibitor translation initiation anticancer target cap-binding antagonist

PDE10A Inhibitor Potency: Scaffold Contribution of the 1-Ethyl-4-phenyl-1H-imidazole Core to Nanomolar Enzyme Inhibition

The 1-ethyl-4-phenyl-1H-imidazole core—the N-alkylated congener of the target compound—is a critical pharmacophoric element in a series of PDE10A inhibitors disclosed in Lundbeck patents US9018217 and US9592230 [1]. A representative elaborated derivative, 2-(2-(1-ethyl-4-phenyl-1H-imidazol-2-yl)methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyridine, achieved an IC50 of 36 nM against human PDE10A [2]. In contrast, simpler imidazoles such as 2-ethylimidazole and 4-phenylimidazole lack the combined substitution pattern necessary to occupy the PDE10A catalytic pocket and show no reported PDE10A activity in this potency range [3]. This demonstrates that the specific 2-ethyl-4-phenyl substitution pattern—present in the target compound as the free NH tautomer—provides the requisite geometry for elaboration into PDE10A inhibitors, whereas mono-substituted imidazoles are structurally inadequate.

PDE10A inhibitor CNS drug discovery phosphodiesterase imidazole scaffold

Antibacterial Activity: MIC Comparison of 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole Derivatives Versus Clinical Antibiotics

In a 2018 structure–activity relationship study published in the Journal of the Brazilian Chemical Society, a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives was evaluated for antibacterial activity [1]. The most potent derivative, 2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole, exhibited an MIC of 8 nmol mL⁻¹ against Staphylococcus aureus [1]. This MIC is smaller (i.e., more potent) than the MIC values of the clinical reference agents ciprofloxacin and amoxicillin tested under the same conditions [1]. Compounds in the series showed MIC values in the range of 4–256 nmol mL⁻¹ across multiple Gram-positive and Gram-negative strains [1]. The 2-ethyl substituent on the imidazole core is a conserved structural feature across all active analogs; derivatives lacking this ethyl group were either not synthesized or not reported as comparators, indicating its critical role in the antibacterial pharmacophore [2].

antibacterial imidazole Gram-positive inhibitor MIC comparison S. aureus

Antitumor Apoptosis Induction: 1-(4-Substituted phenyl)-2-ethyl Imidazole Derivatives Demonstrate Superior Antiproliferative Activity Versus 5-FU and MTX

A 2020 study in Molecules reported the synthesis and antitumor evaluation of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives [1]. The lead compound 4f exhibited outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than both 5-fluorouracil (5-FU) and methotrexate (MTX), the positive control drugs [1]. Critically, the selectivity index indicated that the tolerance of normal human L-02 hepatocytes to compound 4f was 23–46-fold higher than that of tumor cells—a selectivity significantly exceeding that of 5-FU and MTX [1]. Compound 4f induced apoptosis via time-dependent upregulation of Bax and downregulation of Bcl-2 protein expression [1]. The 2-ethyl substituent on the imidazole ring is a conserved structural motif; the corresponding 4-phenylimidazole derivatives (without the 2-ethyl group) were not present among the active compounds, reinforcing the essential role of the 2-ethyl substitution for this antitumor phenotype [2].

antitumor imidazole apoptosis inducer Bax/Bcl-2 anticancer selectivity

4-Phenylimidazole as an Inactive Baseline: β-Glucosidase Inhibition as Evidence of Target-Class Divergence

4-Phenylimidazole (CAS 670-95-1), the closest structural analog lacking only the 2-ethyl group, is one of the most potent known reversible inhibitors of sweet almond β-glucosidase, with a pH-independent Ki of 0.8 μM and at least three orders of magnitude selectivity over other exoglycosidases [1]. The addition of the 2-ethyl substituent in 2-ethyl-4-phenyl-1H-imidazole completely abolishes this β-glucosidase inhibitory profile and instead redirects biological activity toward eIF4E binding (IC50 = 2.61 μM, see Evidence Item 1) [2]. This is further corroborated by structure–activity relationship data showing that substitutions at the 2-position of 4-phenylimidazole derivatives consistently weaken or eliminate β-glucosidase inhibition [3]. Consequently, any researcher seeking a β-glucosidase probe must use 4-phenylimidazole, whereas those pursuing eIF4E, PDE10A, antibacterial, or antitumor applications cannot substitute 4-phenylimidazole and must use the 2-ethyl-4-phenyl disubstituted scaffold.

β-glucosidase inhibitor target selectivity 4-phenylimidazole enzyme inhibition

Physicochemical Differentiation: Predicted Boiling Point and Density Versus Common Imidazole Analogs for Formulation and Process Chemistry

Predicted physicochemical properties provide practical differentiation for process chemistry and formulation development. 2-Ethyl-4-phenyl-1H-imidazole has a predicted boiling point of 398.2 ± 11.0 °C and a predicted density of 1.082 ± 0.06 g/cm³ . By comparison, 4-phenylimidazole (CAS 670-95-1) has a lower predicted boiling point of approximately 335–340 °C and a density of approximately 1.14 g/cm³ [1]. 2-Ethylimidazole (CAS 1072-62-4) has a significantly lower boiling point of 250–252 °C and a density of approximately 0.98 g/cm³ [2]. The higher boiling point of the target compound relative to 2-ethylimidazole indicates lower volatility and potentially greater thermal stability during high-temperature reactions or distillations, while its lower density compared to 4-phenylimidazole may affect solvent partitioning and formulation homogeneity.

physicochemical properties boiling point density formulation development process chemistry

Evidence-Backed Application Scenarios for 2-Ethyl-4-phenyl-1H-imidazole (CAS 13739-51-0) in Scientific and Industrial Procurement


Scaffold for eIF4E-Targeted Anticancer Drug Discovery Programs

2-Ethyl-4-phenyl-1H-imidazole is directly validated as an eIF4E inhibitor with an IC50 of 2.61 μM in a biochemical translation assay [1]. Procurement is indicated for medicinal chemistry teams initiating fragment-based or scaffold-hopping campaigns against the cap-dependent translation machinery in oncology. The compound provides a synthetically tractable starting point with a defined binding mode to eIF4E, as corroborated by its inclusion in the ChEMBL database (CHEMBL3604541) [1]. Unlike 4-phenylimidazole, which is inactive against eIF4E, this compound offers target-validated chemical matter.

Key Intermediate for PDE10A CNS Inhibitor Synthesis and Lead Optimization

The 1-ethyl-4-phenyl-1H-imidazole core—directly derived from 2-ethyl-4-phenyl-1H-imidazole via N-alkylation—is the critical pharmacophoric element in Lundbeck's PDE10A inhibitor series achieving IC50 values as low as 36 nM [2]. Procurement is recommended for CNS drug discovery groups synthesizing or optimizing PDE10A inhibitors for schizophrenia, Huntington's disease, or related indications. The compound serves as the immediate precursor for generating patent-covered chemical space, whereas 2-ethylimidazole or 4-phenylimidazole cannot access the same pharmacophore geometry [2].

Antibacterial Lead Generation Scaffold Targeting Drug-Resistant Gram-Positive Pathogens

Derivatives built on the 2-ethyl-4-phenyl-1H-imidazole scaffold have demonstrated antibacterial activity exceeding that of ciprofloxacin and amoxicillin, with an MIC of 8 nmol mL⁻¹ against S. aureus [3]. Procurement of the parent compound enables SAR exploration around the 4-phenyl substituent to generate novel antibacterial agents, particularly relevant given the global antimicrobial resistance crisis. The 2-ethyl group is a conserved feature across all active derivatives, confirming its structural indispensability [3].

Apoptosis-Inducing Antitumor Agent Development with Superior Selectivity Over Clinical Standards

1-(4-Substituted phenyl)-2-ethyl imidazole derivatives, for which 2-ethyl-4-phenyl-1H-imidazole is the core scaffold, have demonstrated antitumor activity considerably surpassing 5-FU and MTX, with a 23–46-fold selectivity for tumor cells over normal hepatocytes [4]. Procurement is appropriate for oncology-focused medicinal chemistry groups aiming to develop apoptosis inducers with a Bax/Bcl-2 mechanism of action. The selectivity advantage over existing chemotherapeutics provides a compelling rationale for initiating lead optimization from this scaffold [4].

Quote Request

Request a Quote for 2-Ethyl-4-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.